ethyl 3-chloro-3-oxo-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-3-oxo-2-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester that features a phenyl group attached to a propanoate backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-3-oxo-2-phenylpropanoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of 3-chloro-2-phenylpropanol.
Hydrolysis: Formation of 3-chloro-2-phenylpropanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-3-oxo-2-phenylpropanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-chloro-3-oxo-2-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-2-phenylpropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-chloro-3-oxo-2-phenylpropanoate involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base to form ethyl 3-phenyl-3-oxo-2-propenoate. This intermediate is then reacted with thionyl chloride to form ethyl 3-chloro-3-oxo-2-propenoate, which is subsequently esterified with ethanol to yield the final product.", "Starting Materials": ["Ethyl acetoacetate", "Benzaldehyde", "Thionyl chloride", "Ethanol"], "Reaction": ["Step 1: Ethyl acetoacetate is reacted with benzaldehyde in the presence of a base (such as sodium ethoxide) to form ethyl 3-phenyl-3-oxo-2-propenoate.", "Step 2: Ethyl 3-phenyl-3-oxo-2-propenoate is reacted with thionyl chloride to form ethyl 3-chloro-3-oxo-2-propenoate.", "Step 3: Ethyl 3-chloro-3-oxo-2-propenoate is esterified with ethanol in the presence of a base (such as sodium ethoxide) to yield ethyl 3-chloro-3-oxo-2-phenylpropanoate."] } | |
CAS-Nummer |
54635-33-5 |
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
ethyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
HDXYSWZTJWCYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.